

2-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 2-Oxocyclopentanecarboxylic acid

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Abstract

2-Oxocyclopentanecarboxylic acid, a versatile organic compound, holds a significant position in synthetic chemistry, particularly as a key intermediate in the preparation of various pharmaceuticals. Its structure, featuring a five-membered ring with both a ketone and a carboxylic acid functional group, imparts unique reactivity and makes it a valuable building block. This technical guide provides an in-depth review of **2-oxocyclopentanecarboxylic acid**, encompassing its chemical and physical properties, detailed synthesis protocols, characteristic chemical reactions, and its role in biological pathways, with a focus on its connection to prostaglandin synthesis and potential anti-inflammatory applications.

Chemical and Physical Properties

2-Oxocyclopentanecarboxylic acid (CAS No: 50882-16-1) is a white to light beige solid.^[1] Its bifunctional nature, containing both a carboxylic acid and a ketone, governs its physical and chemical characteristics. The carboxylic acid moiety allows for the formation of hydrogen bonds, contributing to its solubility in polar solvents like water, chloroform, and methanol.^{[1][2]} The cyclopentane ring introduces a degree of conformational rigidity.^[2]

Below is a summary of the key physical and chemical properties of **2-oxocyclopentanecarboxylic acid** and its common ester derivatives, which are frequently used in synthesis.

Property	2-Oxocyclopentanecarboxylic Acid	Methyl 2-oxocyclopentanecarboxylate	Ethyl 2-oxocyclopentanecarboxylate
Molecular Formula	C ₆ H ₈ O ₃ [1][2]	C ₇ H ₁₀ O ₃ [3]	C ₈ H ₁₂ O ₃ [4]
Molecular Weight	128.13 g/mol [1][2]	142.15 g/mol [3]	156.18 g/mol [4]
Appearance	White to Light Beige Solid[1]	-	-
Boiling Point	301 °C[1]	-	-
Flash Point	150 °C[1]	-	-
Density	1.314 g/cm ³ [1]	-	-
pKa (predicted)	3.60 ± 0.20[1]	-	-
LogP	0.4402[5]	0.5[3]	-
Topological Polar Surface Area (TPSA)	54.37 Å ² [5]	43.4 Å ² [3]	-
Hydrogen Bond Donors	1[5]	0[3]	-
Hydrogen Bond Acceptors	2[5]	3[3]	-
Rotatable Bonds	1[5]	-	-
Storage	-20°C Freezer[1]	-	-
Stability	Temperature Sensitive[1]	-	-

Synthesis of 2-Oxocyclopentanecarboxylic Acid

The primary synthetic route to **2-oxocyclopentanecarboxylic acid** and its esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[6][7] Diethyl adipate is a common starting material, which upon treatment with a strong base, undergoes

cyclization to form the corresponding β -keto ester, ethyl 2-oxocyclopentanecarboxylate.^{[6][8][9]} Subsequent hydrolysis and decarboxylation yield the target acid.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol describes the synthesis of **2-oxocyclopentanecarboxylic acid** from diethyl adipate, proceeding through the formation of ethyl 2-oxocyclopentanecarboxylate.

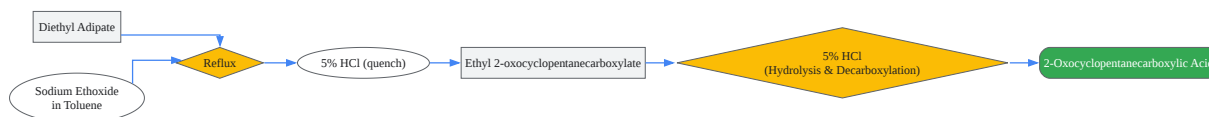
Step 1: Dieckmann Condensation of Diethyl Adipate

- Materials: Diethyl adipate, sodium ethoxide, anhydrous toluene (or benzene), 5% hydrochloric acid.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of sodium ethoxide in anhydrous toluene is prepared under an inert atmosphere.^[6]
 - Diethyl adipate is added dropwise to the stirred suspension.
 - The reaction mixture is heated to reflux for several hours to drive the condensation.^[6]
 - After cooling, the reaction is quenched by the slow addition of 5% hydrochloric acid.
 - The organic layer is separated, and the aqueous layer is extracted with ether.
 - The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.
 - Purification can be achieved by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

- Materials: Ethyl 2-oxocyclopentanecarboxylate, 5% hydrochloric acid.
- Procedure:

- The crude or purified ethyl 2-oxocyclopentanecarboxylate is refluxed in 5% hydrochloric acid for several hours.[6]
- This process hydrolyzes the ester to the corresponding β -keto acid.
- Continued heating promotes the decarboxylation of the β -keto acid to yield **2-oxocyclopentanecarboxylic acid**.
- The product can be extracted from the aqueous solution with a suitable organic solvent (e.g., ether) and purified by crystallization or distillation.



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Synthesis of **2-Oxocyclopentanecarboxylic Acid**.

Chemical Reactions and Keto-Enol Tautomerism

2-Oxocyclopentanecarboxylic acid exhibits reactivity characteristic of both ketones and carboxylic acids. The ketone group can undergo nucleophilic addition and reduction, while the carboxylic acid group can participate in esterification and decarboxylation.[2]

A key feature of this β -keto acid is its existence in equilibrium between the keto and enol tautomeric forms. The enol form is generated by the hydration of an acylketene intermediate. The keto-enol equilibrium constants (pKE) have been determined to be 2.51 for the un-ionized carboxylic acid and 3.00 for the ionized carboxylate form. The acidity constant (pKa,K) of the carboxylic acid group in the keto form is 3.67.

Keto-Enol Tautomerism of the Compound.

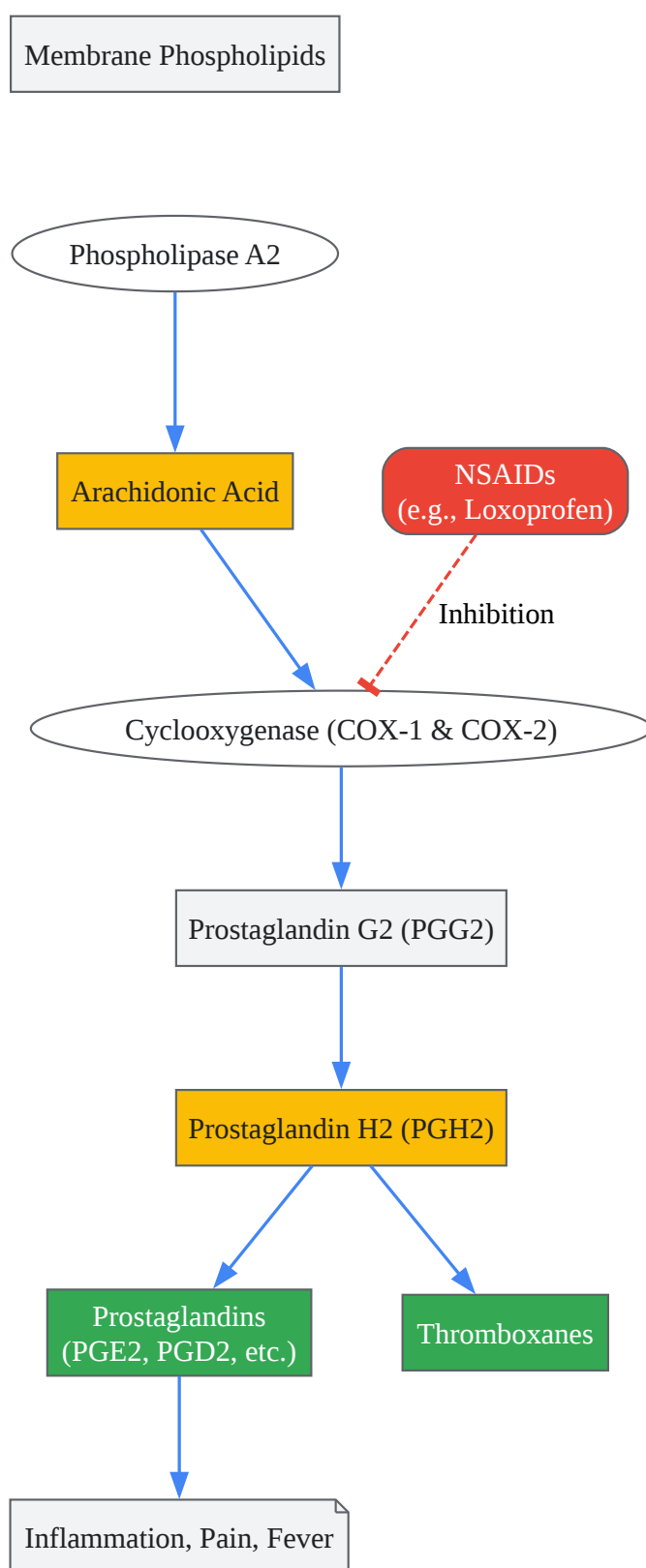
Biological Activity and Role in Signaling Pathways

2-Oxocyclopentanecarboxylic acid and its derivatives are of significant interest in medicinal chemistry, primarily due to their role as precursors to non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Loxoprofen, an NSAID derived from this core structure.

The anti-inflammatory effects of many NSAIDs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammatory responses, pain, and fever. The structural similarity of **2-oxocyclopentanecarboxylic acid** to the cyclopentane ring of prostaglandins suggests its potential to interact with the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a common precursor for various prostaglandins and thromboxanes. The inhibition of COX enzymes by NSAIDs blocks this crucial step, thereby reducing the production of pro-inflammatory prostaglandins.



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Prostaglandin Synthesis and NSAID Inhibition.

Spectroscopic Data

The structural elucidation of **2-oxocyclopentanecarboxylic acid** and its derivatives relies on various spectroscopic techniques. While comprehensive spectral data for the free acid is not readily available in public databases, extensive data exists for its methyl and ethyl esters.

- ^1H NMR: The proton NMR spectra of the esters typically show characteristic signals for the ethyl or methyl group, along with multiplets for the cyclopentane ring protons.[10][11]
- ^{13}C NMR: The carbon NMR spectra display distinct peaks for the carbonyl carbons of the ketone and the ester, as well as for the carbons of the cyclopentane ring and the ester alkyl group.[12]
- Infrared (IR) Spectroscopy: The IR spectra are characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. [13]
- Mass Spectrometry: The mass spectra of the esters provide information about their molecular weight and fragmentation patterns.[14]

Conclusion

2-Oxocyclopentanecarboxylic acid is a fundamentally important molecule in organic synthesis with significant implications for the pharmaceutical industry. Its synthesis via the Dieckmann condensation is a classic and efficient method for constructing the five-membered carbocyclic ring. The chemical properties, particularly its keto-enol tautomerism, are well-characterized. Its role as a precursor to potent anti-inflammatory drugs like Loxoprofen highlights its biological relevance. Further research into the direct biological activities of **2-oxocyclopentanecarboxylic acid** and the development of novel synthetic methodologies will continue to be areas of active investigation for chemists and drug discovery professionals.

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